molecular formula C11H10O2 B12097060 6,7-Dimethyl-2H-1-benzopyran-2-one CAS No. 79252-42-9

6,7-Dimethyl-2H-1-benzopyran-2-one

Cat. No.: B12097060
CAS No.: 79252-42-9
M. Wt: 174.20 g/mol
InChI Key: UBLOOKRIGSUIOU-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2H-1-benzopyran-2-one, also known as 6,7-dimethylcoumarin, is a derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dimethyl-2H-1-benzopyran-2-one can be synthesized through several methods. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization to form the coumarin ring . Another method involves the reaction of 1,1-diethoxy-3-methyl-2-butene with 4-cyanophenol in the presence of pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Mechanism of Action

Comparison with Similar Compounds

6,7-Dimethyl-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-5-9-3-4-11(12)13-10(9)6-8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOOKRIGSUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507780
Record name 6,7-Dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79252-42-9
Record name 6,7-Dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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